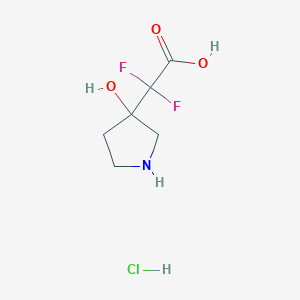

2,2-Difluoro-2-(3-hydroxypyrrolidin-3-yl)acetic acid hydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

2,2-difluoro-2-(3-hydroxypyrrolidin-3-yl)acetic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9F2NO3.ClH/c7-6(8,4(10)11)5(12)1-2-9-3-5;/h9,12H,1-3H2,(H,10,11);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNRVERWFUWVJIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1(C(C(=O)O)(F)F)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClF2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-2-(3-hydroxypyrrolidin-3-yl)acetic acid hydrochloride typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as amino alcohols or amino acids.

Introduction of Difluoroacetic Acid Group: The difluoroacetic acid group is introduced through a nucleophilic substitution reaction using difluoroacetic acid or its derivatives.

Hydroxylation: The hydroxyl group is introduced via oxidation reactions using oxidizing agents such as hydrogen peroxide or other suitable reagents.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.

Purification: The crude product is purified using techniques like crystallization, distillation, or chromatography to obtain the desired compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

2,2-Difluoro-2-(3-hydroxypyrrolidin-3-yl)acetic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form alcohols or amines.

Substitution: The difluoroacetic acid group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate, or chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

Nucleophiles: Ammonia, amines, or alcohols.

Major Products

The major products formed from these reactions include ketones, aldehydes, alcohols, amines, and substituted derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound has been identified as a potential proline analog, which may influence various biological pathways due to its structural similarities to natural amino acids. Its applications in medicinal chemistry include:

- Drug Development : As a building block for synthesizing novel therapeutics targeting specific enzymes or receptors.

- Biological Activity Studies : Investigating interactions with proteins and enzymes to understand its mechanism of action.

Research indicates that 2,2-difluoro-2-(3-hydroxypyrrolidin-3-yl)acetic acid hydrochloride may exhibit significant biological activities, including:

- Anticancer Properties : Preliminary studies suggest cytotoxic effects against various cancer cell lines, potentially inducing apoptosis and inhibiting cell proliferation.

| Cell Line | IC Value (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15.63 | Induction of apoptosis |

| MEL-8 | 12.34 | Cell cycle arrest |

| U-937 | 10.50 | Inhibition of proliferation |

Chemical Reactivity

The compound's reactivity is attributed to the presence of both carboxylic acid and hydroxyl functional groups, allowing for various chemical transformations:

- Condensation Reactions : Useful in organic synthesis for constructing complex molecules.

- Substitution Reactions : The difluoromethyl group can be substituted with other functional groups under appropriate conditions.

Case Studies and Research Findings

- Enzyme Interaction Studies : Research has focused on the binding affinity of this compound with specific enzymes involved in metabolic pathways, providing insights into its therapeutic potential.

- Antimicrobial Activity : Similar compounds have shown promise against multidrug-resistant pathogens, indicating a potential for further exploration in developing antimicrobial agents.

- Synthetic Methodology Development : The compound serves as a standard or reagent in quantitative analysis techniques such as chromatography, aiding in identifying and quantifying similar compounds in complex mixtures.

Comparison with Related Compounds

To understand the uniqueness of 2,2-difluoro-2-(3-hydroxypyrrolidin-3-yl)acetic acid hydrochloride, it is beneficial to compare it with similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2,2-Difluoro-2-(6-methylpyridin-3-yl)acetic acid hydrochloride | Pyridine ring instead of pyrrolidine | Different biological interactions |

| Ethyl 2,2-difluoro-2-(3-hydroxypyrrolidin-3-yl)acetate | Ester derivative | Variability in reactivity |

| 2,2-Difluoro-2-(oxan-3-yl)acetic acid | Oxane ring structure | Impact on biological interactions |

Wirkmechanismus

The mechanism of action of 2,2-Difluoro-2-(3-hydroxypyrrolidin-3-yl)acetic acid hydrochloride involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may exert its effects through:

Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.

Receptor Modulation: Interacting with receptors to modulate their signaling pathways.

Nucleic Acid Interaction: Binding to DNA or RNA and affecting their function.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Variations

2,2-Difluoro-2-(3-methyl-2-pyridyl)acetic Acid Hydrochloride

- Molecular Formula: C9H10ClF2NO2 (inferred)

- Key Features : Replaces the pyrrolidine ring with a 3-methyl-2-pyridyl group.

- The methyl group may increase lipophilicity, while the absence of a hydroxyl group reduces hydrogen-bonding capacity. This structural variation could alter binding affinity in biological systems .

2-Fluoro-2-(piperidin-3-yl)acetic Acid Hydrochloride

- Molecular Formula : C7H13ClFN2O2

- Key Features : Six-membered piperidine ring with a single fluorine atom.

- Comparison: The larger piperidine ring may adopt different conformational states compared to pyrrolidine.

Ethyl 2-(Azetidin-3-yl)-2-fluoroacetate Hydrochloride

- Molecular Formula: C7H13ClFNO2

- Key Features : Four-membered azetidine ring and an ethyl ester group.

- Comparison : The azetidine ring’s strain may enhance reactivity, while the ester group (vs. free carboxylic acid) decreases water solubility but improves membrane permeability. Hydrolysis of the ester in vivo could release the active acid form, suggesting a prodrug design strategy .

2-(Pyridin-3-yl)acetic Acid Hydrochloride

- Molecular Formula: C7H8ClNO2

- Key Features : Pyridine ring instead of pyrrolidine; lacks fluorine.

- Comparison : The aromatic pyridine provides electron-withdrawing effects, increasing acidity of the acetic acid moiety. However, the absence of fluorine reduces metabolic stability and alters electronic properties compared to the target compound .

Physicochemical Properties

Biologische Aktivität

2,2-Difluoro-2-(3-hydroxypyrrolidin-3-yl)acetic acid hydrochloride is a fluorinated amino acid derivative with significant potential in medicinal chemistry. Its structure features two fluorine atoms and a hydroxypyrrolidine moiety, which may influence various biological pathways due to its resemblance to natural amino acids. This compound has garnered attention for its applications as a proline analog, which can modulate biological processes and interactions with proteins and enzymes.

The molecular formula of 2,2-Difluoro-2-(3-hydroxypyrrolidin-3-yl)acetic acid hydrochloride is C₅H₈F₂N₂O₃·HCl, with a molecular weight of approximately 195.59 g/mol. The presence of both carboxylic acid and hydroxyl functional groups allows for diverse chemical reactivity, essential for drug development and synthesis .

As a proline analog, this compound may interfere with proline metabolism and influence protein folding and stability. Its structural similarity to proline allows it to participate in various biochemical pathways, potentially affecting cellular signaling and metabolic processes.

Interaction Studies

Research has focused on the binding affinity of 2,2-Difluoro-2-(3-hydroxypyrrolidin-3-yl)acetic acid hydrochloride with various proteins and enzymes. These studies are crucial for understanding its mechanism of action and therapeutic potential. Preliminary findings suggest that the compound may interact with enzymes involved in metabolic pathways, although specific targets remain to be fully elucidated .

Case Studies

- Proline Metabolism Modulation : In vitro studies have demonstrated that the compound can affect proline dehydrogenase activity, leading to altered levels of proline in cellular models. This modulation may have implications for conditions such as cancer and metabolic disorders where proline metabolism is disrupted.

- Neuroprotective Effects : Initial research indicates potential neuroprotective properties in models of neurodegeneration. The compound's ability to stabilize proteins under stress conditions suggests it could offer therapeutic benefits in neurodegenerative diseases .

Comparative Analysis

To better understand the uniqueness of 2,2-Difluoro-2-(3-hydroxypyrrolidin-3-yl)acetic acid hydrochloride, a comparison with structurally similar compounds is beneficial:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2,2-Difluoro-2-(3-hydroxypiperidin-3-yl)acetic acid hydrochloride | Similar fluorination and hydroxyl group | Piperidine ring instead of pyrrolidine |

| Ethyl 2,2-difluoro-2-(3-hydroxypyrrolidin-3-yl)acetate | Ester derivative | Different functional group leading to varied reactivity |

| 2,2-Difluoro-2-(oxan-3-yl)acetic acid | Oxane ring structure | Different cyclic structure impacting biological interactions |

These comparisons highlight the distinct structural features of 2,2-Difluoro-2-(3-hydroxypyrrolidin-3-yl)acetic acid hydrochloride that may contribute to its specific biological activities .

Research Findings

Recent studies have indicated several promising biological activities associated with this compound:

- Antioxidant Properties : The compound has shown potential antioxidant activity in preliminary assays, which could contribute to its neuroprotective effects.

- Cell Viability : In cytotoxicity assays, varying concentrations of the compound were tested against different cell lines, revealing dose-dependent effects on cell viability and proliferation.

Q & A

Q. What are the critical safety protocols for handling 2,2-difluoro-2-(3-hydroxypyrrolidin-3-yl)acetic acid hydrochloride in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for procedures generating aerosols or dust .

- Ventilation : Ensure adequate airflow, especially during synthesis or purification steps, to mitigate inhalation risks. Store in tightly sealed containers in well-ventilated areas .

- First Aid : For eye exposure, rinse with water for ≥15 minutes and seek medical attention. For skin contact, wash with soap and water. Do not induce vomiting if ingested; provide water for rinsing .

- Fire Safety : Use CO₂ or dry chemical extinguishers. Avoid water jets, as combustion may release toxic fumes (e.g., hydrogen chloride or fluorine-containing gases) .

Q. How can researchers optimize the synthesis of this compound to achieve high purity?

- Methodological Answer :

- Reaction Conditions : Use Boc-protected intermediates (e.g., Boc-pyrrolidine derivatives) to stabilize reactive groups during coupling steps. Deprotection with trifluoroacetic acid (TFA) in dichloromethane (DCM) under controlled pH (~7 post-neutralization) minimizes side reactions .

- Purification : Employ column chromatography (silica gel, gradient elution) or recrystallization from ethanol/water mixtures. Monitor purity via HPLC (C18 column, UV detection at 210–254 nm) .

- Yield Improvement : Pre-dry reagents (e.g., molecular sieves for anhydrous conditions) and optimize stoichiometry using design-of-experiments (DoE) principles (e.g., factorial designs to test temperature, solvent ratios) .

Q. What analytical techniques are most effective for characterizing this compound’s structural and functional properties?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to confirm the difluoroacetic acid moiety (δ ~5.5–6.5 ppm for CF₂) and pyrrolidinyl protons (δ ~3.0–4.0 ppm). ¹⁹F NMR can resolve fluorinated groups .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ or [M-Cl]⁺ for the hydrochloride salt).

- X-ray Crystallography : Single-crystal analysis (if feasible) to elucidate stereochemistry at the 3-hydroxypyrrolidin-3-yl center .

Advanced Research Questions

Q. How can computational methods guide the design of reactions involving this compound?

- Methodological Answer :

- Reaction Pathway Prediction : Use density functional theory (DFT) calculations (e.g., Gaussian or ORCA software) to model intermediates and transition states, particularly for fluorination or cyclization steps .

- Solvent Optimization : Apply COSMO-RS simulations to predict solubility and solvent effects. For example, DCM or THF may stabilize intermediates better than polar aprotic solvents .

- Machine Learning : Train models on existing fluorinated pyrrolidine datasets to predict reaction yields or byproduct formation under varying conditions .

Q. How should researchers resolve contradictions in reactivity data under different pH or temperature conditions?

- Methodological Answer :

- Controlled Variable Testing : Use fractional factorial designs to isolate variables (e.g., pH 4–8, 25–60°C) and measure effects on reaction kinetics. Analyze via ANOVA to identify significant factors .

- In Situ Monitoring : Employ techniques like ReactIR or Raman spectroscopy to track real-time changes in functional groups (e.g., hydrolysis of the hydroxypyrrolidine ring) .

- Mechanistic Studies : Isotopic labeling (e.g., ¹⁸O in water) or kinetic isotope effects (KIE) to probe reaction pathways and rate-determining steps .

Q. What strategies are recommended for studying the compound’s stability in biological or catalytic systems?

- Methodological Answer :

- Accelerated Stability Testing : Expose the compound to simulated physiological conditions (e.g., PBS buffer at 37°C, pH 7.4) and monitor degradation via LC-MS. Use Arrhenius plots to extrapolate shelf-life .

- Enzyme Interaction Assays : Fluorescence polarization or surface plasmon resonance (SPR) to measure binding affinity with target proteins (e.g., fluorinated analogs as enzyme inhibitors) .

- Metabolic Profiling : Incubate with liver microsomes and analyze metabolites via UPLC-QTOF-MS to identify hydroxylation or defluorination pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.